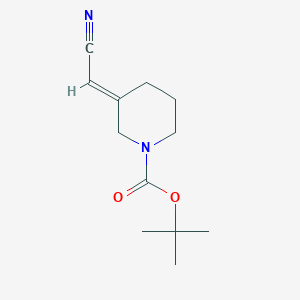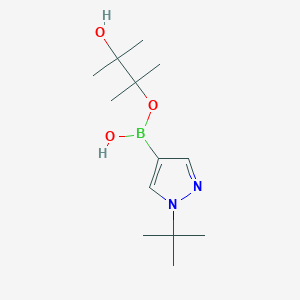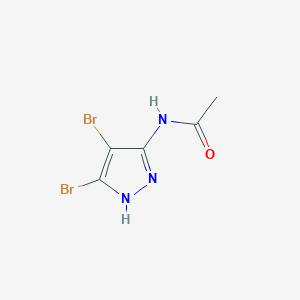
N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is an organic compound with the molecular formula C5H5Br2N3O. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is characterized by the presence of acetamido and dibromo substituents at the 3rd and 4th, 5th positions of the pyrazole ring, respectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide typically involves the bromination of 1H-pyrazole followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide as brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane. The acetamidation step involves the reaction of the brominated pyrazole with acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include oxides or de-brominated pyrazoles.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
科学研究应用
N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
作用机制
The mechanism of action of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atoms and acetamido group may play a crucial role in binding to these targets and modulating their activity .
相似化合物的比较
Similar Compounds
3,4-Dibromo-1H-pyrazole: Similar structure but lacks the acetamido group.
3,5-Dibromo-1H-pyrazole: Similar structure but with bromine atoms at different positions.
1-Acetyl-3,4-dibromo-1H-pyrazole: Similar structure but with an acetyl group instead of an acetamido group.
Uniqueness
N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is unique due to the presence of both acetamido and dibromo substituents, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .
属性
IUPAC Name |
N-(4,5-dibromo-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3O/c1-2(11)8-5-3(6)4(7)9-10-5/h1H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBVIURQENOMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
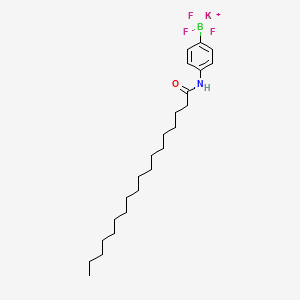
![[4-[Ethyl(ethylcarbamoyl)amino]phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969729.png)
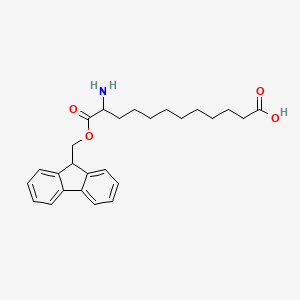

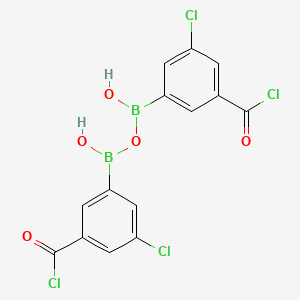
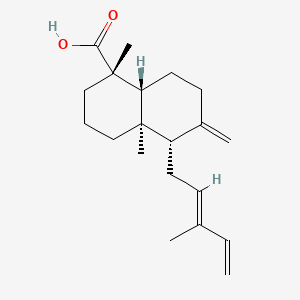
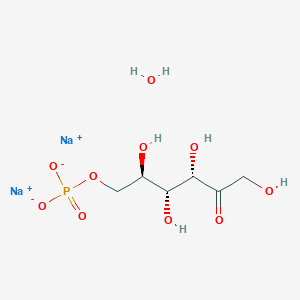
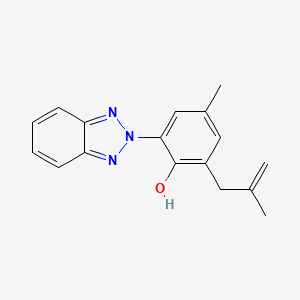
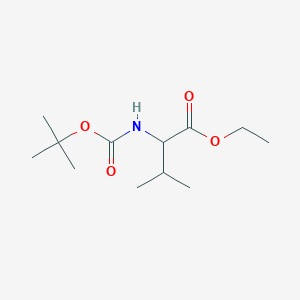
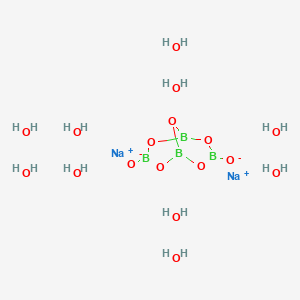

![sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969805.png)
